2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline
Overview
Description
2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline is a heterocyclic aromatic compound known for its unique structure and potential applications in various fields. This compound is a derivative of imidazoquinoxaline, characterized by the presence of azido and methyl groups at specific positions on the quinoxaline ring.
Mechanism of Action
Target of Action
The primary target of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline, also known as MeIQx, is the lysosome within cells . Lysosomes play a crucial role in cellular processes such as waste disposal, nutrient recycling, and cellular defense mechanisms .
Mode of Action
MeIQx interacts with its target, the lysosome, by inhibiting its acidification . This inhibition prevents the normal process of autophagosome-lysosome fusion, a critical step in the autophagy pathway . Autophagy is a cellular process that helps maintain cellular homeostasis by degrading and recycling cellular components .
Biochemical Pathways
The inhibition of lysosome acidification by MeIQx affects the autophagy pathway . This disruption can lead to an accumulation of autophagosomes and a decrease in the degradation of cellular components . Additionally, MeIQx treatment alters cellular lipid profiles, with many phospholipids and sphingolipids significantly upregulated after exposure .
Pharmacokinetics
It is known that meiqx is rapidly absorbed from the alimentary tract and distributed to several tissues
Result of Action
The inhibition of lysosome acidification and the disruption of the autophagy pathway by MeIQx can lead to changes in cellular homeostasis . The alteration of cellular lipid profiles can also affect cell function . These molecular and cellular effects could potentially contribute to the mutagenic and carcinogenic effects of MeIQx .
Action Environment
Environmental factors such as diet can influence the action, efficacy, and stability of MeIQx. MeIQx is one of the most abundant heterocyclic aromatic amines (HAAs) found in the human diet, primarily produced during high-temperature meat or fish cooking . Therefore, dietary habits and cooking methods can significantly impact the exposure levels to MeIQx .
Biochemical Analysis
Biochemical Properties
It is known that it can be metabolically transformed to mutagenic/carcinogenic intermediates . The transformation process involves N-hydroxylation catalyzed by cytochrome P4501A2 (CYP1A2) followed by phase II O-esterification by N-acetyltransferase 2 (NAT2) .
Cellular Effects
The cellular effects of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline are complex and multifaceted. It has been shown to induce DNA damage, gene mutation, and sister chromatid exchange in both human and rodent cells in vitro . It also alters lipid metabolism and decreases the expression of pluripotent factors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolic transformation into mutagenic/carcinogenic intermediates. This process is mediated by the enzyme CYP1A2, which catalyzes the N-hydroxylation of the compound. This is then followed by O-esterification by NAT2 .
Temporal Effects in Laboratory Settings
It is known that the compound can induce DNA damage and mutations over time .
Metabolic Pathways
The metabolic pathway of this compound involves its transformation into mutagenic/carcinogenic intermediates via N-hydroxylation and O-esterification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline typically involves the reaction of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline with sodium azide. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azido derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, DMF, controlled temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Cycloaddition: Alkyne derivatives, copper(I) catalysts.
Major Products
Substitution: Various substituted imidazoquinoxalines.
Reduction: 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: A closely related compound with an amino group instead of an azido group.
2-Nitro-3,8-dimethylimidazo[4,5-f]quinoxaline: Another derivative with a nitro group.
2-Hydroxy-3,8-dimethylimidazo[4,5-f]quinoxaline: A hydroxylated derivative.
Uniqueness
2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying the effects of azido substitution on the properties and applications of imidazoquinoxalines.
Properties
IUPAC Name |
2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(16-17-12)18(8)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRZXQKNDINQJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152657 | |
Record name | 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120018-43-1 | |
Record name | 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120018431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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